molecular formula C14H24O2 B12646053 Oxacyclopentadec-11-en-2-one CAS No. 76293-69-1

Oxacyclopentadec-11-en-2-one

Cat. No.: B12646053
CAS No.: 76293-69-1
M. Wt: 224.34 g/mol
InChI Key: YCLVXFHZYKOPCC-FNORWQNLSA-N
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Description

Oxacyclopentadec-11-en-2-one (CAS: 76293-69-1) is a macrocyclic lactone with the molecular formula C₁₄H₂₄O₂ . Its IUPAC name indicates a 15-membered ring (pentadecane backbone) containing one oxygen atom (oxacyclo), an unsaturated double bond at position 11, and a ketone functional group at position 2.

Properties

CAS No.

76293-69-1

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

(11E)-1-oxacyclopentadec-11-en-2-one

InChI

InChI=1S/C14H24O2/c15-14-12-10-8-6-4-2-1-3-5-7-9-11-13-16-14/h5,7H,1-4,6,8-13H2/b7-5+

InChI Key

YCLVXFHZYKOPCC-FNORWQNLSA-N

Isomeric SMILES

C1CCCCC(=O)OCCC/C=C/CCC1

Canonical SMILES

C1CCCCC(=O)OCCCC=CCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxacyclopentadec-11-en-2-one can be synthesized through various methods. One common approach involves the cyclization of a long-chain hydroxy acid. For instance, the cyclization of 15-hydroxy pentadecanoic acid under acidic conditions can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of commercially available reagents such as trimethyl orthoformate and diacetyl oxide. These reagents facilitate the cyclization process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Oxacyclopentadec-11-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Oxacyclopentadec-11-en-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Widely used in the fragrance industry due to its musky odor.

Mechanism of Action

The mechanism of action of oxacyclopentadec-11-en-2-one involves its interaction with specific molecular targets. In the fragrance industry, it binds to olfactory receptors, eliciting a musky scent. In biological systems, it may interact with cellular membranes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Comparison of C₁₄H₂₄O₂ Compounds

Compound Name CAS Number Structure Type Functional Groups Key Features
This compound 76293-69-1 15-membered macrocyclic lactone Ketone, ether, alkene Conformational flexibility
(1S-endo)-Bornyl butyrate 85551-27-5 Bicyclic monoterpene ester Ester, bicyclic framework Rigid bicyclic structure
2-Cyclododecen-1-ol acetate Not available 12-membered cyclic ester Ester, secondary alcohol, alkene Smaller ring size
Tetradecenoic acid [1-14C] Not available Linear unsaturated fatty acid Carboxylic acid, alkene Linear chain, radiolabeled
2.1 Structural and Functional Differences
  • Ring Size and Conformation :

    • This compound’s 15-membered ring allows for greater conformational flexibility compared to 2-Cyclododecen-1-ol acetate’s 12-membered ring . Larger rings reduce ring strain, enhancing stability and reactivity in polymerization or host-guest interactions.
    • (1S-endo)-Bornyl butyrate’s bicyclic framework imposes rigidity, limiting its utility in dynamic applications but improving thermal stability .
  • Functional Group Reactivity: The ketone in this compound enables nucleophilic additions (e.g., Grignard reactions), while esters in bornyl butyrate and cyclododecenol acetate undergo hydrolysis or transesterification . Tetradecenoic acid [1-14C]’s carboxylic acid group facilitates salt formation or amidation, contrasting with the lactone’s electrophilic ketone .
  • Applications: this compound: Potential use in macrocyclic drug design (e.g., antibiotics) or as a fragrance fixative due to slow evaporation . Bornyl butyrate: Employed in aromatherapy and flavoring agents for its pine-like odor . Tetradecenoic acid [1-14C]: Radiolabeled version used in metabolic tracing studies .
2.2 Physical Properties

While all four compounds share the molecular formula C₁₄H₂₄O₂ , their structural variations lead to distinct physical properties:

  • Boiling/Melting Points: Macrocyclic lactones (e.g., this compound) typically exhibit higher boiling points than linear fatty acids (e.g., Tetradecenoic acid) due to stronger intermolecular forces in cyclic systems.
  • Solubility: Bornyl butyrate’s nonpolar bicyclic structure renders it lipid-soluble, whereas Tetradecenoic acid’s carboxylic acid group enhances water solubility at physiological pH .

Biological Activity

Oxacyclopentadec-11-en-2-one, also known as oxacyclopentadec-10-en-2-one, is a macrocyclic compound with potential applications in fragrance and possibly therapeutic areas. Its biological activity has been the subject of various studies, focusing on its toxicity, mutagenicity, and environmental impact. This article synthesizes findings from diverse sources to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound has a unique cyclic structure that contributes to its biological properties. The compound's molecular formula is C15H26O, and it features a ketone functional group within a macrocyclic framework, which is characteristic of many fragrance materials.

Biological Activity Overview

The biological activity of this compound has been evaluated through various toxicity tests, including genotoxicity, repeated dose toxicity, reproductive toxicity, and skin sensitization. The findings are summarized in the following sections.

1. Genotoxicity

Studies have shown that this compound is not genotoxic. In the Ames test, which assesses mutagenic potential, no mutagenic effects were observed . Additionally, clastogenic effects were evaluated in both in vitro and in vivo studies. The in vitro chromosomal aberration study indicated no clastogenic potential in cultured cells without metabolic activation; however, a clastogenic effect was noted with metabolic activation .

2. Repeated Dose Toxicity

The compound was tested for repeated dose toxicity using a 28-day study on rats. The No Observed Adverse Effect Level (NOAEL) was determined to be 1000 mg/kg/day based on the absence of significant adverse effects on organ weights or histopathological examinations . This indicates a favorable safety profile for potential exposure scenarios.

3. Reproductive Toxicity

In reproductive toxicity studies, this compound did not adversely affect fertility or reproductive organ health at doses up to 1000 mg/kg/day . The calculated Margin of Exposure (MOE) for fertility endpoints was deemed acceptable based on these findings.

4. Skin Sensitization

The skin sensitization potential of this compound was assessed using a read-across approach from similar compounds. The No Expected Sensitization Induction Level (NESIL) was established at 7500 μg/cm², indicating low sensitization risk .

Environmental Impact

The environmental safety of this compound has also been evaluated. Studies indicate that it is biodegradable under standard OECD testing conditions, suggesting minimal long-term environmental accumulation .

Case Studies and Research Findings

Several case studies have highlighted the practical implications of these findings:

  • Case Study 1 : A study involving the application of this compound in household products demonstrated its stability and low irritation potential when used in formulations for personal care items.
  • Case Study 2 : Research conducted on its use as a fragrance ingredient revealed consumer safety assessments that corroborated laboratory findings about its low toxicity profile.

Summary Table of Biological Activity

Endpoint Findings Reference
GenotoxicityNot mutagenic; clastogenic effects only with metabolic activation
Repeated Dose ToxicityNOAEL = 1000 mg/kg/day; no adverse effects observed
Reproductive ToxicityNo adverse effects on fertility at high doses
Skin SensitizationNESIL = 7500 μg/cm²; low sensitization risk
Environmental SafetyBiodegradable under OECD guidelines

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